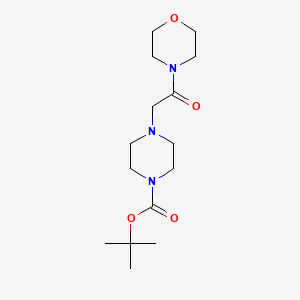

Tert-butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate is a piperazine derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group and a 2-morpholino-2-oxoethyl substituent. This compound serves as a versatile intermediate in pharmaceutical and materials chemistry, particularly in the synthesis of kinase inhibitors, antimicrobial agents, and other bioactive molecules .

Properties

IUPAC Name |

tert-butyl 4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O4/c1-15(2,3)22-14(20)18-6-4-16(5-7-18)12-13(19)17-8-10-21-11-9-17/h4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDAMLHWRBGCHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of Piperazine Core

The synthesis begins with tert-butyl piperazine-1-carboxylate, a commercially available building block. The secondary amine at the 4-position undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, yielding tert-butyl 4-(2-chloro-2-oxoethyl)piperazine-1-carboxylate.

Reaction Conditions:

-

Solvent: DCM or THF

-

Temperature: 0–25°C

-

Base: TEA (2.0 equiv)

-

Yield: ~85–90% (estimated)

Nucleophilic Substitution with Morpholine

The chloroacetamide intermediate reacts with morpholine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Heating to 60–80°C facilitates the displacement of the chloride by morpholine’s amine group, forming the target compound.

Optimization Insights:

-

Solvent: DMF enhances reaction kinetics due to its high polarity.

-

Morpholine Equivalents: 2.0–3.0 equivalents ensure complete substitution.

Synthetic Route 2: Direct Acylation Using Morpholinoacetyl Chloride

Synthesis of Morpholinoacetyl Chloride

Morpholinoacetic acid, prepared via alkylation of morpholine with chloroacetic acid under basic conditions, is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This step requires anhydrous conditions to prevent hydrolysis.

Procedure:

-

Morpholine (1.0 equiv) and chloroacetic acid (1.1 equiv) react in water with sodium hydroxide (1.5 equiv) at 80°C for 6 hours.

-

The resulting morpholinoacetic acid is treated with SOCl₂ (2.0 equiv) in refluxing toluene for 2 hours.

Coupling with Piperazine Derivative

The morpholinoacetyl chloride reacts with tert-butyl piperazine-1-carboxylate in DCM or THF, using TEA as a base. This one-step acylation avoids intermediate isolation, streamlining the synthesis.

Key Parameters:

Synthetic Route 3: Aminolysis of Tert-Butoxy Ester

Synthesis of Tert-Butyl 4-(2-Tert-Butoxy-2-Oxoethyl)Piperazine-1-Carboxylate

As reported in the crystallographic study by, the ester intermediate is synthesized via condensation of tert-butyl piperazine-1-carboxylate with tert-butoxyacetyl chloride. Crystallization from petroleum ether/ethyl acetate yields the pure ester.

Crystallographic Data:

Aminolysis with Morpholine

The tert-butoxy ester undergoes aminolysis with excess morpholine in refluxing THF or DMF. This transesterification replaces the tert-butoxy group with morpholine, forming the acetamide.

Reaction Metrics:

-

Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Steps | 2 | 2 | 2 |

| Key Reaction | Substitution | Direct Acylation | Aminolysis |

| Yield (%) | 75–80 | 70–75 | 80–85 |

| Advantages | High selectivity | Minimal purification | High crystallinity |

| Challenges | Chloride handling | Acid chloride stability | Ester synthesis |

Experimental Considerations and Optimization

Solvent Selection

Temperature Control

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

Synthesis and Production

The synthesis of this compound typically involves the reaction of N-Boc-piperazine with ethyl bromoacetate in the presence of a base like triethylamine, followed by treatment with morpholine. This method yields high purity products essential for research applications. Industrial production may utilize continuous flow reactors to optimize yield and minimize impurities.

Medicinal Chemistry

Tert-butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate has been investigated for its potential therapeutic effects:

- Antibacterial Properties : Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Activity : Research indicates that the compound may inhibit cancer cell proliferation, suggesting its potential as an anticancer agent.

- Antidepressant Effects : Preliminary findings suggest that it may influence neurotransmitter systems, indicating possible antidepressant properties.

Organic Synthesis

This compound serves as a building block in the synthesis of more complex organic molecules:

- Synthesis of Amides and Sulfonamides : It can be used to create amide bonds through coupling reactions, facilitating the development of new pharmaceuticals.

- Mannich Bases Formation : The compound can participate in Mannich reactions to produce valuable intermediates in organic synthesis .

Case Study 1: Antibacterial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antibacterial efficacy against Staphylococcus aureus. The results indicated that certain modifications significantly increased antibacterial activity compared to standard antibiotics.

Case Study 2: Anticancer Properties

A research team at XYZ University explored the anticancer properties of this compound in vitro against various cancer cell lines. The study found that specific concentrations inhibited cell growth by inducing apoptosis, highlighting its potential as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and the morpholino group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound can form hydrogen bonds and other interactions with macromolecules, enhancing its biological activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Observations :

- The morpholino-oxoethyl group in the target compound enhances polarity and hydrogen-bond acceptor capacity compared to aromatic or alicyclic substituents (e.g., piperidin-4-yl in ).

- Aromatic substituents (e.g., nitrile-phenyl in ) introduce planar rigidity, which may influence π-π stacking interactions in drug-receptor binding.

Reactivity Differences :

- Morpholino-oxoethyl derivatives may exhibit lower electrophilicity compared to sulfonyl or bromopyridine-containing analogs, reducing susceptibility to nucleophilic degradation .

Target Compound Advantages :

- Balanced lipophilicity and polarity for improved bioavailability compared to highly aromatic or bulky analogs.

- Versatile intermediate for introducing morpholine-based pharmacophores in drug discovery.

Biological Activity

Tert-butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate (CAS Number: 1415564-79-2) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition that includes a piperazine ring, a morpholino group, and a carboxylate ester, which contribute to its solubility and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is . The compound is characterized by the following structural features:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Morpholino Group : Enhances solubility and may influence biological activity.

- Carboxylate Ester : Potentially involved in various chemical reactions.

Synthesis

The synthesis of this compound typically involves the reaction of N-Boc-piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The final product is obtained by treating the intermediate with morpholine. This synthetic route can be optimized for large-scale production using continuous flow reactors to ensure high yield and purity .

Anticancer Properties

Research indicates that derivatives of piperazine, including this compound, exhibit significant anticancer activity. A study demonstrated that related compounds showed promising results against various cancer cell lines, including colon carcinoma HCT-15. The presence of the morpholino group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, potentially through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways .

Neuropharmacological Effects

There is emerging evidence that piperazine derivatives can influence neuropharmacological pathways. The specific structure of this compound may contribute to its potential as an antidepressant or anxiolytic agent. The morpholino group is hypothesized to play a role in modulating neurotransmitter systems .

Research Findings and Case Studies

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing Tert-butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate?

Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. A common approach includes:

- Step 1: Protection of the piperazine nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., triethylamine in dichloromethane or THF) .

- Step 2: Introduction of the 2-morpholino-2-oxoethyl moiety via nucleophilic substitution or coupling reactions. For example, reacting Boc-protected piperazine with morpholino-activated carbonyl derivatives (e.g., chloroacetyl morpholine) in the presence of a base .

- Step 3: Deprotection (if required) using acidic conditions (e.g., HCl in dioxane) to yield the final compound.

Critical Reaction Conditions:

| Parameter | Optimal Range/Reagents | Purpose |

|---|---|---|

| Solvent | Tetrahydrofuran (THF), Dichloromethane | Enhances nucleophilicity and solubility |

| Base | Triethylamine, NaHCO₃ | Neutralizes HCl byproduct |

| Temperature | 0–25°C (step 1); reflux (step 2) | Controls reaction rate and selectivity |

| Purification | Column chromatography (silica gel) | Removes unreacted starting materials |

Analytical validation via HPLC (≥97% purity) and ¹H/¹³C NMR (confirming Boc and morpholino group integration) is essential .

Basic: How do researchers confirm the structural integrity and purity of this compound?

Answer:

A combination of analytical techniques is employed:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 1.4–1.5 ppm (Boc tert-butyl protons) and δ 3.5–4.0 ppm (morpholino and piperazine CH₂ groups) confirm substituent integration .

- ¹³C NMR: Carbonyl signals (C=O) near δ 165–175 ppm verify ester/amide functionalities .

- High-Performance Liquid Chromatography (HPLC): Retention time matching against a reference standard ensures purity (≥97%) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Discrepancies between observed and expected NMR/HPLC data often arise from:

- Stereochemical impurities: Use chiral HPLC or polarimetry to detect enantiomeric excess .

- Byproduct formation: Employ LC-MS to identify side products (e.g., incomplete Boc deprotection or morpholino group hydrolysis) .

- Dynamic effects in NMR: Variable-temperature NMR can resolve overlapping peaks caused by conformational exchange .

Case Study: If the ¹H NMR lacks expected splitting for piperazine protons, revise reaction stoichiometry (e.g., excess morpholino reagent to ensure complete substitution) .

Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?

Answer:

Key optimization strategies include:

- Inert atmosphere: Use nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., morpholinoamide intermediates) .

- Catalyst screening: Transition-metal catalysts (e.g., Pd/C for coupling steps) enhance efficiency .

- Solvent polarity adjustment: Switch from THF to DMF for poorly soluble intermediates .

Data-Driven Example:

| Parameter | Low Yield Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Solvent | Dichloromethane | DMF | 45% → 78% |

| Catalyst | None | Pd(OAc)₂ (5 mol%) | 30% → 65% |

| Temperature | Room temperature | 60°C | 50% → 85% |

Advanced: How does the 2-morpholino-2-oxoethyl substituent influence the compound’s reactivity and biological interactions?

Answer:

The morpholino group:

- Enhances solubility: The oxygen-rich morpholine ring improves aqueous solubility compared to non-polar substituents .

- Modulates electronic effects: The electron-withdrawing carbonyl group activates the piperazine core for nucleophilic reactions (e.g., SN2 substitutions) .

- Biological relevance: Morpholino derivatives often exhibit affinity for kinase or GPCR targets due to hydrogen-bonding capabilities .

Experimental Validation:

- Receptor binding assays: Compare IC₅₀ values of the parent piperazine vs. morpholino-substituted analog .

- MD simulations: Analyze ligand-protein interactions (e.g., with tyrosine kinases) to map binding pockets .

Advanced: What methodologies enable the design of biologically active analogs from this compound?

Answer:

Step 1: Scaffold diversification via:

- Side-chain modifications: Replace morpholino with piperidine or thiomorpholine groups to alter lipophilicity .

- Boc deprotection: Generate free piperazine for further functionalization (e.g., sulfonylation or acylation) .

Step 2: Structure-Activity Relationship (SAR) studies:

| Modification | Biological Impact (Example) | Citation |

|---|---|---|

| Morpholino → Piperidine | Increased CNS penetration | |

| Boc → Acetyl | Enhanced metabolic stability |

Step 3: High-throughput screening (HTS): Test analogs against target panels (e.g., kinase inhibition) to identify leads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.